molecular formula C2H2F2O4 B14280877 3,6-Difluoro-1,2,4,5-tetroxane CAS No. 157589-96-3

3,6-Difluoro-1,2,4,5-tetroxane

Cat. No.: B14280877
CAS No.: 157589-96-3
M. Wt: 128.03 g/mol
InChI Key: NMAIVTKOGUSTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoro-1,2,4,5-tetroxane is a synthetic organic peroxide belonging to the 1,2,4,5-tetroxane class of compounds, characterized by a cyclic core containing two peroxide bonds. This structure is of significant interest in medicinal chemistry and chemical biology. Its primary research value stems from its potential as a pharmacophore in the development of novel antimalarial therapies. Similar tetraoxane compounds have demonstrated good in vitro activity against Plasmodium falciparum , the parasite responsible for malaria, with potency believed to be mediated by the iron(II)-dependent scission of the peroxide bonds within the parasite's digestive vacuole . The incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability. Beyond therapeutic applications, the peroxide bonds in this compound make it a candidate for exploration in bioorthogonal chemistry, where it could be developed as a novel reagent for selective oxidation reactions or as a source of reactive oxygen species in prodrug activation strategies. Researchers value this compound for investigating structure-activity relationships and for the synthesis of more complex molecules with tailored reactivity and improved pharmacological profiles. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157589-96-3

Molecular Formula

C2H2F2O4

Molecular Weight

128.03 g/mol

IUPAC Name

3,6-difluoro-1,2,4,5-tetraoxane

InChI

InChI=1S/C2H2F2O4/c3-1-5-7-2(4)8-6-1/h1-2H

InChI Key

NMAIVTKOGUSTAU-UHFFFAOYSA-N

Canonical SMILES

C1(OOC(OO1)F)F

Origin of Product

United States

Theoretical and Computational Investigations of 3,6 Difluoro 1,2,4,5 Tetroxane

Quantum Chemical Studies of Isomeric Forms and Stereoisomers

Quantum chemical calculations are instrumental in elucidating the structures and relative stabilities of various isomers and stereoisomers of 3,6-Difluoro-1,2,4,5-tetroxane. semanticscholar.org These computational methods can predict key parameters such as bond lengths, bond angles, and thermochemical properties like the standard enthalpy of formation. semanticscholar.org

For the 3,6-disubstituted-1,2,4,5-tetroxane series, theoretical studies have explored both cis and trans isomers, along with their various conformational possibilities. unomaha.eduthescipub.com The relative stabilities of these isomers are determined by a delicate balance of electronic and steric effects. thescipub.com Computational models, such as those employing density functional theory (DFT), are used to calculate the energies of these different forms to identify the most stable structures. superfri.org For instance, in related substituted tetroxanes, different theoretical methods have been applied to analyze the relative stability of various isomers and conformers. thescipub.com

Conformational Analysis of the 1,2,4,5-Tetroxane Ring System

The 1,2,4,5-tetroxane ring is not planar and can adopt several conformations, with the chair, twist, and boat forms being the most significant. researchgate.net Theoretical calculations are crucial for determining the preferred conformations and the energy barriers for interconversion between them.

Preferred Ring Conformations (e.g., Chair, Twist, Boat)

For the unsubstituted 1,2,4,5-tetroxane ring, theoretical calculations have shown the chair conformation to be the most stable. researchgate.net It is significantly lower in energy compared to the twist, boat, and planar structures. researchgate.net For example, one study predicted the chair form of 1,2,4,5-tetroxane to be approximately 9, 20, and 50 kcal/mol more stable than the twist, boat, and planar forms, respectively. researchgate.net The ring inversion process in the parent tetroxane is believed to proceed through the twist conformation. researchgate.net In substituted tetroxanes, such as some dimethyl-dispiro-1,2,4,5-tetraoxanes, X-ray crystallography and molecular modeling have confirmed that the tetroxane ring predominantly adopts a chair conformation. unomaha.edu

Relative Energies of 1,2,4,5-Tetroxane Conformations
ConformationRelative Energy (kcal/mol)
Chair0
Twist~9
Boat~20
Planar~50

Influence of Fluorine Substituents on Ring Dynamics and Energy Minima

The introduction of fluorine substituents at the 3 and 6 positions of the tetroxane ring can significantly influence its conformational preferences and dynamics. Fluorine's high electronegativity and small size can lead to unique stereoelectronic interactions that alter the energy landscape of the ring system. nih.govrsc.org The position of the fluorine substituent can affect the nature of the observed mesophase in some liquid crystal compounds. rsc.org In fluorinated cyclopropylamines, the different relative arrangements of fluorine and the amino group lead to different orbital interactions. nih.gov

Stereoelectronic Effects and Anomeric Interactions in Fluorinated Peroxides

Stereoelectronic effects, particularly the anomeric effect, are crucial in understanding the structure and stability of fluorinated peroxides. conicet.gov.ar The anomeric effect describes the stabilization resulting from the interaction between a lone pair on an oxygen atom and the antibonding orbital (σ*) of an adjacent C-F bond. rsc.org

Stabilization Mechanisms Attributed to C-F Bonds

The C-F bond, being highly polarized, is a key player in the stabilization of adjacent functionalities. wayne.edu In the context of peroxides, the presence of fluorine can lead to stabilizing hyperconjugative interactions. acs.org For instance, the interaction between the oxygen lone pairs and the σ* orbital of the C-F bond (nO → σ*C-F) can be a significant stabilizing factor. acs.org This type of interaction is a well-documented stereoelectronic effect that influences molecular conformation and stability. rsc.org In some cases, the introduction of fluorine can lead to a more stable molecule, as seen in difluorodioxirane, where stabilizing C-F interactions contribute significantly to the ring's stability. smu.edu

Interplay of Electronic and Steric Factors

The final structure and stability of a molecule like this compound are governed by a complex interplay of electronic and steric factors. thescipub.com While electronic effects like anomeric interactions provide stabilization, steric hindrance from bulky substituents can counteract these effects. youtube.com

Fluorine is unique in that it is highly electronegative yet has a relatively small van der Waals radius, leading to minimal steric hindrance. beilstein-journals.org This allows electronic effects to play a more dominant role. However, electrostatic repulsions between lone pairs and bond dipoles must also be considered. acs.org The balance between stabilizing hyperconjugative interactions and destabilizing electrostatic and steric repulsions ultimately dictates the preferred geometry and relative stability of the isomers and conformers of this compound. thescipub.comacs.org In some systems, the anomeric effect is weakened by polar solvents, highlighting the importance of the surrounding environment in modulating these intramolecular forces. acs.org

Computational Probes of Electronic States and Potential Energy Surfaces

The reactivity and stability of peroxide compounds like this compound are governed by the intricate interplay of their electronic states. Computational chemistry provides powerful tools to explore the potential energy surfaces (PES) of these molecules, offering insights into reaction mechanisms that are often difficult to probe experimentally. The exploration of these surfaces, particularly for both ground (singlet) and excited (triplet) states, is crucial for understanding the thermal and photochemical behavior of the tetroxane ring.

Theoretical studies on the thermal decomposition of substituted 1,2,4,5-tetroxanes have revealed that the reaction mechanism is not a simple concerted process. Instead, computational models, particularly using Density Functional Theory (DFT), indicate a stepwise mechanism. nih.gov For related compounds like 3-methyl-1,2,4,5-tetroxane, calculations show that the thermolysis begins with the homolytic cleavage of one of the O-O bonds. nih.gov

This initial step leads to the formation of a diradical open-chain intermediate on the singlet potential energy surface (S-PES). nih.gov From this intermediate, the reaction proceeds through subsequent C-O bond cleavages to yield the final products. nih.gov A parallel pathway on the triplet potential energy surface (T-PES) is also possible. nih.gov The open diradical structures on the singlet (S-o) and triplet (T-o) surfaces are often similar in energy and structure, allowing for a potential crossing between the S-PES and T-PES through spin-orbit coupling. duke.edu This crossing can lead to a non-adiabatic reaction, where the system transitions from the singlet to the triplet state. nih.gov

For methyl-substituted tetroxanes, the reaction pathway on the T-PES is generally calculated to be more exothermic than the corresponding singlet pathway. nih.gov While specific calculations for this compound are not widely published, it is anticipated that it follows a similar stepwise diradical mechanism. The high electronegativity of the fluorine atoms would significantly influence the stability of the intermediates and the energy barriers for bond cleavage, thereby affecting the reaction kinetics and the relative contributions of the singlet and triplet pathways. The consideration of both singlet and triplet states is therefore essential for accurately predicting the thermal isomerization and decomposition behavior of such photoswitches. nih.gov

Conical intersections (CIs) are fundamental features in photochemistry, representing points or seams of degeneracy between two or more electronic potential energy surfaces. duke.edursc.org These intersections act as highly efficient funnels for ultrafast, non-radiative decay from an excited electronic state to a lower one. rsc.org In peroxide chemistry, CIs are pivotal in mediating reactions that involve the cleavage of the weak O-O bond.

The presence of a CI allows a molecule, upon photoexcitation, to rapidly switch its electronic character by transferring from one potential energy surface to another, a process that is critical for understanding non-adiabatic dynamics. berkeley.edu While the Born-Oppenheimer approximation, which separates nuclear and electronic motion, is sufficient for describing reactions on a single ground electronic state, it breaks down near CIs. berkeley.edu The topography of the CI—the shape of the potential energy surfaces around the intersection point—determines the rate, efficiency, and outcome of the photochemical process. rsc.org

For cyclic peroxides, CIs between the ground state (S₀) and the lowest singlet excited state (S₁) are believed to facilitate the thermolysis and chemiluminescence processes. Theoretical studies on related halogenated compounds, such as alkyl iodides, demonstrate that the halogen atoms play a crucial role in the dynamics at the conical intersection, controlling the pathways for bond dissociation. berkeley.edu In the context of this compound, it is expected that CIs would play a defining role in its photochemistry, mediating the cleavage of the peroxide bonds and influencing the subsequent reaction dynamics. The fluorine substituents would modulate the location and topography of these intersections, thereby tuning the molecule's photoreactivity.

Theoretical Determination of Thermochemical Parameters for Fluorinated Tetroxanes

Accurate thermochemical data, such as the standard enthalpy of formation (ΔfH°), are essential for assessing the energetic properties and stability of compounds. For novel or highly reactive molecules like fluorinated tetroxanes, experimental determination can be challenging, making theoretical calculations an indispensable alternative. High-level composite computational methods are employed to achieve chemical accuracy (typically within 1-2 kcal/mol).

Commonly used methods include Gaussian-n (Gn) theories like G4, and complete basis set (CBS) methods such as CBS-QB3 and CBS-APNO. These approaches systematically combine calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy. For instance, studies on fluorinated methyl hydroperoxides have utilized CBS-QB3, CBS-APNO, and G4 calculations to determine their thermochemical properties.

To calculate the enthalpy of formation, isodesmic reactions are often used. This technique involves a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides, which helps in cancelling systematic errors in the quantum chemical calculations. The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be derived. It has been noted that for fluorinated peroxides, specific interaction terms may be required to accurately model the thermochemistry, accounting for the interactions between the peroxide oxygens and the fluorine atoms.

The table below presents theoretically determined thermochemical parameters for related fluorinated peroxide and hydroperoxide compounds, calculated using various high-level methods. These values provide a reference for estimating the properties of this compound.

CompoundMethodΔfH°(298K) (kcal/mol)S°(298K) (cal/mol·K)
CH₂FOOHCBS-QB3-72.368.9
CHF₂OOHCBS-QB3-123.374.2
CF₃OOHCBS-QB3-177.376.9
CH₂FOHG4-57.962.4
CHF₂OHG4-111.067.8
CF₃OHG4-167.370.3

Synthetic Methodologies for 3,6 Difluoro 1,2,4,5 Tetroxane and Analogous Structures

General Synthetic Approaches to 1,2,4,5-Tetroxanes

The construction of the 1,2,4,5-tetroxane ring system is most commonly achieved through the acid-catalyzed cyclocondensation of a carbonyl compound with hydrogen peroxide. This process typically involves the formation of a gem-dihydroperoxide intermediate, which then dimerizes to form the symmetrical tetroxane. Alternatively, the reaction of a gem-dihydroperoxide with another ketone or aldehyde can lead to the formation of unsymmetrical tetroxanes.

Key intermediates in these syntheses are gem-dihydroperoxides, which are organic compounds containing two hydroperoxy groups attached to the same carbon atom. While the first of these compounds were synthesized over half a century ago, a renewed interest has led to the development of more systematic and broadly applicable synthetic routes. This resurgence is largely driven by the utility of gem-dihydroperoxides as precursors to 1,2,4,5-tetroxanes.

A variety of catalysts have been employed to facilitate these reactions, including silica (B1680970) sulfuric acid, which has been shown to promote the formation of non-symmetrical 1,2,4,5-tetroxanes from the reaction of different ketones with gem-dihydroperoxides under mild conditions. researchgate.net

Strategies for the Introduction of Fluorine into the Tetroxane Ring System

The incorporation of fluorine into the 1,2,4,5-tetroxane ring system can be approached in several ways, primarily revolving around the use of fluorinated starting materials. Direct fluorination of a pre-formed tetroxane ring is generally not a viable strategy due to the reactive nature of the peroxide bonds. Therefore, synthetic efforts focus on building the ring from fluorinated precursors.

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to be effective solvents and promoters for the synthesis of dispiro-1,2,4,5-tetraoxanes from ketones and hydrogen peroxide under acidic conditions. These solvents can influence the reaction pathway and selectivity, favoring the formation of the desired tetroxane ring.

The use of these fluorinated alcohols can be critical in controlling the outcome of the reaction, preventing the formation of unwanted byproducts and, in some cases, enabling the synthesis of tetroxanes from less reactive ketone precursors.

The structure of the starting ketone, including the size of its ring and the degree of branching in its alkyl chains, can significantly impact the efficiency of tetroxane formation. Research has shown that both the ring size and the branching at the α- and β-positions of the ketone can affect the yield of the resulting 1,2,4,5-tetraoxane.

This influence is likely due to a combination of steric and electronic effects that can either facilitate or hinder the formation of the necessary peroxide intermediates and their subsequent cyclization. Careful selection of the ketone substrate is therefore a key consideration in the design of synthetic routes to substituted tetroxanes.

Synthesis of Symmetrically and Unsymmetrically Substituted Difluorotetroxanes

The synthesis of symmetrically substituted difluorotetroxanes would theoretically involve the dimerization of a fluorinated gem-dihydroperoxide. For instance, the cyclocondensation of 1,1-difluoro-1-hydroperoxymethane could potentially yield 3,6-difluoro-1,2,4,5-tetroxane. However, the synthesis of such a precursor is challenging. A plausible, though not explicitly documented, route could involve the reaction of difluorocarbene with hydrogen peroxide or the peroxidation of fluoroformaldehyde.

For unsymmetrically substituted difluorotetroxanes, a convergent approach would be necessary. This would involve the reaction of a fluorinated gem-dihydroperoxide with a non-fluorinated ketone or aldehyde, or vice versa, under acid-catalyzed conditions. The strategies developed for the synthesis of unsymmetrical tetrazines, which often involve the condensation of different nitriles and hydrazine, provide a conceptual parallel for the synthesis of unsymmetrical tetroxanes from different carbonyl precursors. acs.orgrsc.org

Catalytic Methods for Tetroxane Formation

Catalysis plays a crucial role in the efficient and selective synthesis of 1,2,4,5-tetroxanes. Various catalytic systems have been developed to promote the key bond-forming steps in the construction of the tetroxane ring.

Acid catalysis is the most common method for promoting the cyclocondensation reactions that form 1,2,4,5-tetroxanes. Strong acids such as sulfuric acid, perchloric acid, and tetrafluoroboric acid are often used to catalyze the reaction between β-diketones and hydrogen peroxide, which proceeds through the formation of bridged 1,2,4,5-tetraoxanes.

The reaction of formaldehyde (B43269) with hydrogen peroxide in an acidic solution is a fundamental example of the formation of peroxide species that can lead to cyclic structures. nih.govnih.gov While not directly leading to the target compound, this reaction illustrates the basic principles of acid-catalyzed peroxide formation. The synthesis of trifluoromethyl hydroperoxide (CF3OOH) from hexafluoroacetone (B58046) and hydrogen peroxide provides a key example of forming a fluorinated hydroperoxide, a potential building block for fluorinated tetroxanes. rsc.orgrsc.org This reaction highlights the feasibility of creating the necessary C-O-O-H linkage in a highly fluorinated environment.

Silica Sulfuric Acid (SSA) Mediated Cyclocondensation

The synthesis of 1,2,4,5-tetroxanes, a class of compounds recognized for their significant pharmacological potential, has been advanced through the use of heterogeneous catalysts. researchgate.net Among these, silica sulfuric acid (SSA) has emerged as a particularly effective, reusable, and environmentally benign solid acid catalyst for various organic transformations, including the cyclocondensation reactions required to form the tetroxane ring. wikipedia.orgnih.govchemistryjournal.net This methodology presents a notable alternative to traditional methods that often rely on strong, corrosive acids, which can lead to degradation of sensitive reactants and products. organic-chemistry.org

While the direct synthesis of this compound using SSA has not been explicitly detailed in available literature, the successful application of this method for a range of analogous non-symmetrical dispiro-1,2,4,5-tetraoxanes provides a strong basis for its potential applicability. The synthesis generally involves the reaction of gem-dihydroperoxides or β-hydroperoxy alcohols with various ketones under mild conditions. researchgate.net

The key advantages of using SSA include its ease of preparation, handling, and removal from the reaction mixture by simple filtration. nih.gov Furthermore, the catalyst can be recycled multiple times without a significant loss of activity, making the process more economical and sustainable. nih.govchemistryjournal.net

Detailed Research Findings

Research has demonstrated a novel and efficient protocol for the preparation of non-symmetrical 1,2,4,5-tetraoxanes promoted by SSA. researchgate.net In this approach, different ketones are reacted with gem-dihydroperoxides or peroxysilyl alcohols/β-hydroperoxy alcohols, leading to the formation of the corresponding endoperoxides in good yields. The reactions are typically carried out under mild conditions, which is a significant improvement over harsher, conventional methods. organic-chemistry.org

The general reaction scheme for the SSA-mediated synthesis of non-symmetrical dispiro-1,2,4,5-tetraoxanes is depicted below:

Figure 1: General reaction scheme for SSA-mediated synthesis of non-symmetrical dispiro-1,2,4,5-tetraoxanes.

This synthetic strategy offers considerable flexibility, allowing for the incorporation of various functional groups onto the tetroxane scaffold, which is of particular interest from a pharmacological standpoint. researchgate.net The use of readily available and inexpensive reagents, combined with the recyclable nature of the SSA catalyst, establishes this method as a valid and practical approach for synthesizing new, biologically active endoperoxides.

The table below summarizes the results from the SSA-catalyzed synthesis of various non-symmetrical dispiro-1,2,4,5-tetraoxane analogs, highlighting the versatility of the ketone substrate and the efficiency of the method.

EntryKetonegem-DihydroperoxideProductYield (%)
1Cyclohexanone1,1-Dihydroperoxycyclohexane7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane67
2Cycloheptanone1,1-Dihydroperoxycycloheptane8,9,17,18-Tetraoxadispiro[6.2.6.2]octadecane64
3Cyclooctanone1,1-Dihydroperoxycyclooctane9,10,19,20-Tetraoxadispiro[7.2.7.2]icosane40
4Adamantanone2,2-DihydroperoxyadamantaneDispiro[adamantane-2,3'- researchgate.netwikipedia.orgnih.govnih.govtetroxane-6',2''-adamantane]68
5N-Boc-4-piperidone4,4-Dihydroperoxy-N-Boc-piperidineDi-tert-butyl 3',6'-dispiro[piperidine]-1,1'-dicarboxylate47
6Tetrahydro-4H-thiopyran-4-one4,4-Dihydroperoxytetrahydro-4H-thiopyranDispiro[tetrahydrothiopyran-4,3'- researchgate.netwikipedia.orgnih.govnih.govtetroxane-6',4''-tetrahydrothiopyran]63

Molecular orbital calculations have been employed to elucidate the reaction mechanism, suggesting that the SSA catalyst plays a crucial role in the cyclocondensation step. researchgate.net The solid acid facilitates the necessary protonation steps that activate the substrates and promote the ring-forming cascade. This efficient, heterogeneous catalytic system represents a significant advancement in the synthesis of complex endoperoxide structures.

Spectroscopic Characterization and Structural Elucidation of Fluorinated Tetroxanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of specific nuclei. For fluorinated tetroxanes, multinuclear NMR studies are particularly revealing.

Given the structure of 3,6-Difluoro-1,2,4,5-tetroxane (C₂H₂F₂O₄), ¹H and ¹³C NMR spectra are fundamental for confirming the carbon-hydrogen framework.

¹H NMR: In a ¹H NMR spectrum, the two methine protons (C-H) are chemically equivalent due to the molecule's symmetry. These protons are adjacent to a fluorine atom and a carbon atom bonded to two oxygen atoms. This environment would lead to a single, complex signal. The signal would be split by the adjacent fluorine atom (a doublet) and potentially show further long-range coupling. The chemical shift would be expected in the downfield region, typically between 5.0 and 6.5 ppm, due to the deshielding effects of the adjacent electronegative oxygen and fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would display a single resonance for the two equivalent carbon atoms. The key feature of this signal would be a large one-bond coupling constant (¹JC-F) due to the directly attached fluorine atom, resulting in a doublet. The chemical shift for this carbon would be significantly downfield, likely in the range of 100-120 ppm, influenced by the attached fluorine and two oxygen atoms. rsc.org

Nucleus Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constants (Hz)
¹H5.0 - 6.5Doublet of doublets (dd)²JH-F, ³JH-H' (if applicable)
¹³C100 - 120Doublet (d)¹JC-F (~180-250 Hz)

Table 1: Predicted ¹H and ¹³C NMR Data for this compound.

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for analyzing fluorinated compounds. alfa-chemistry.com Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides high-resolution spectra with a wide chemical shift range, making it ideal for detecting subtle differences in the electronic environment of fluorine atoms. alfa-chemistry.comnih.gov

For this compound, the two fluorine atoms are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would be split into a doublet by the adjacent proton (²JF-H). The chemical shift is anticipated to be in the range of -140 to -190 ppm (relative to CFCl₃), which is typical for fluorine attached to a secondary carbon. The exact shift provides insight into the electronic effects of the peroxide ring. alfa-chemistry.comdovepress.com

Parameter Expected Value
Chemical Shift (δ) ppm-140 to -190
MultiplicityDoublet (d)
Coupling Constant²JF-H (~45-55 Hz)

Table 2: Predicted ¹⁹F NMR Data for this compound.

Oxygen-17 (¹⁷O) NMR spectroscopy, while challenging, can offer direct insight into the electronic structure of the peroxide moiety (O-O). The primary difficulties arise from the low natural abundance (0.037%) and the quadrupolar nature (I = 5/2) of the ¹⁷O nucleus, which leads to broad signals. uc.edu

In this compound, there are two distinct oxygen environments: the peroxide oxygens (O-O) and the ether-like oxygens (C-O-C). Consequently, two separate signals would be expected in an ¹⁷O NMR spectrum, assuming isotopic enrichment to overcome the low natural abundance. Peroxide oxygens typically resonate in a characteristic downfield region, often between +250 and +400 ppm relative to H₂O. The ether-like oxygens would appear further upfield. The precise chemical shifts are highly sensitive to the ring conformation and the electronic influence of the adjacent fluorine atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and essential for identifying functional groups and elucidating molecular structure.

IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions that involve a change in dipole moment. For this compound, several key absorption bands would be expected. The C-F bond stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region. The peroxide O-O stretch is often weak in the IR spectrum and appears in the 800-900 cm⁻¹ range. Vibrations of the tetroxane ring, including C-O stretching, would be found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy detects light scattered inelastically from a molecule. It is particularly sensitive to vibrations that involve a change in the polarizability of a bond. It is an excellent technique for observing symmetric, non-polar bonds. americanpharmaceuticalreview.comnih.gov

The most significant feature in the Raman spectrum of this compound would be a strong signal for the peroxide O-O stretching vibration, typically observed between 800 and 900 cm⁻¹. This is because the O-O bond is highly polarizable, making its stretching mode strong in Raman spectroscopy, in contrast to its typically weak appearance in IR spectra. The symmetric stretching of the tetroxane ring would also be Raman active.

Vibrational Mode Expected IR Frequency (cm⁻¹) **Expected Raman Frequency (cm⁻¹) **Expected Intensity
C-H Stretch~2950-3050~2950-3050Medium (IR), Strong (Raman)
C-F Stretch~1000-1400~1000-1400Strong (IR), Weak (Raman)
C-O Stretch~1050-1200~1050-1200Strong (IR), Medium (Raman)
O-O Stretch~800-900~800-900Weak (IR), Strong (Raman)
Ring Deformation< 800< 800Medium (IR & Raman)

Table 3: Predicted Vibrational Spectroscopy Data for this compound.

Mass Spectrometry for Structural Confirmation and Fragmentation Mechanism Elucidation

Mass spectrometry serves as a powerful tool for determining the molecular weight and probing the structural integrity of this compound. The choice of ionization technique dictates the extent of fragmentation, offering complementary information for a comprehensive analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a high-energy technique that typically induces extensive fragmentation of organic molecules. For this compound, the molecular ion (M•+) is expected to be of low abundance or potentially absent due to the labile nature of the peroxide bonds. The fragmentation pattern is anticipated to be dominated by the cleavage of the weak O-O bonds, leading to the rupture of the tetroxane ring.

The primary fragmentation pathways would likely involve the initial cleavage of the tetroxane ring to produce radical species. Subsequent fragmentation could include the loss of fluorine, oxygen, or carbonyl difluoride (COF2). The observation of specific fragment ions helps in piecing together the original structure. For instance, the fragmentation of halogenated phenylpropenoates has been shown to involve the loss of the halogen atom. nih.gov While the molecular structure is different, this suggests that the loss of fluorine is a plausible fragmentation pathway.

Table 1: Predicted Key EI-MS Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Notes
130Molecular Ion[C₂H₂F₂O₄]•+Expected to be low in abundance or absent.
66Carbonyl Difluoride Radical Cation[COF₂]•+A stable, likely fragment resulting from ring cleavage.
64Dioxygen difluoride radical cation[O₂F₂]•+Resulting from the cleavage of C-O bonds.
47Carbonyl Fluoride (B91410) Radical[COF]•Formed by the loss of a fluorine atom from [COF₂]•+.
32Dioxygen[O₂]•+A common fragment from peroxide-containing molecules.

This table is predictive and based on general fragmentation principles for peroxides and fluorinated compounds.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization method compared to EI-MS, making it more suitable for analyzing thermally stable, less polar molecules and preserving the molecular ion. uri.edu For cyclic peroxides, APCI is often preferred over other soft ionization techniques like electrospray ionization (ESI). uri.edu

In positive-ion mode APCI-MS, this compound is expected to be detected primarily as its protonated molecule, [M+H]⁺, or as an adduct with reagent gas ions (e.g., [M+NH₄]⁺ if ammonium (B1175870) is present). dtic.milresearchgate.net The use of ammonium hydroxide (B78521) as an adduct-forming agent has been shown to enhance the signal of cyclic peroxide molecular adduct ions. dtic.mil This gentle ionization minimizes fragmentation, making it ideal for confirming the molecular weight of the compound. While fragmentation can be induced, it is generally less extensive than in EI-MS, often involving the loss of small, stable neutral molecules. acs.org

Table 2: Expected Ions in APCI-MS of this compound

Ionization Mode Expected Ion Formula m/z
PositiveProtonated Molecule[C₂H₂F₂O₄+H]⁺131.00
PositiveAmmonium Adduct[C₂H₂F₂O₄+NH₄]⁺148.03
NegativeNot typically expected--

Note: The choice of solvent can impact ionization efficiency; for instance, acetonitrile (B52724) has been observed to suppress ion formation for some cyclic peroxides. uri.edu

Ultra-High-Resolution Fourier Transform Ion Cyclotron Resonance Electrospray Ionization Mass Spectrometry (FTICR-MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is distinguished by its exceptional mass resolving power and accuracy, often achieving sub-ppm mass error. nih.govacs.org This capability allows for the unambiguous determination of a compound's elemental composition directly from its exact mass. researchgate.net

For this compound, FTICR-MS would provide a highly accurate mass measurement of the molecular ion (or its adducts), confirming the molecular formula C₂H₂F₂O₄. This technique is particularly valuable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The precision of FTICR-MS is crucial in the analysis of complex mixtures containing fluorinated compounds, as it can resolve species with very small mass differences. nih.govnih.gov

Table 3: High-Resolution Mass Data for this compound

Ion Formula Adduct Calculated Monoisotopic Mass (Da)
C₂H₂F₂O₄-129.99172
[C₂H₂F₂O₄+H]⁺Proton131.00030
[C₂H₂F₂O₄+Na]⁺Sodium152.98366
[C₂H₂F₂O₄+NH₄]⁺Ammonium148.02778

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which typically corresponds to electronic transitions within a molecule. This technique is most sensitive to molecules containing chromophores, such as conjugated π-systems or aromatic rings.

This compound is a saturated cyclic peroxide. It lacks the extended systems of conjugated double bonds or aromatic functionalities that typically absorb light in the 200–800 nm range. Saturated cyclic ethers and peroxides are generally transparent in this region. lu.se Any observed absorbance is likely to be weak and occur at shorter wavelengths (<220 nm), originating from n→σ* transitions of the lone pair electrons on the oxygen atoms. Therefore, UV-Vis spectroscopy is not a primary technique for the detailed structural characterization of this compound but can confirm the absence of significant chromophores. mdpi.com

Table 4: Predicted UV-Visible Absorption for this compound

Wavelength Range (nm) Expected Absorbance Associated Transition Type
> 220Negligible / Very LowNone
< 220Weakn → σ*

Correlation of Spectroscopic Data with Computational Predictions

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides a powerful means to predict the spectroscopic properties of molecules. frontiersin.org These theoretical predictions can be correlated with experimental data to validate proposed structures and gain deeper insight into molecular behavior. A theoretical study on the isomers of this compound has been reported, indicating the application of these methods to this specific compound. tsijournals.com

For this compound, computational models can predict:

Stable Conformations: Theoretical calculations can determine the most stable geometric arrangement of the molecule, such as a chair or twist conformation, and the preferred orientation (axial vs. equatorial) of the fluorine substituents. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental spectra to confirm the structure and assign specific vibrational modes.

NMR Chemical Shifts: Theoretical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which are essential for detailed structural elucidation.

Thermodynamic Properties: Heats of formation and reaction energies for fragmentation pathways can be calculated, providing a theoretical basis for the fragmentation patterns observed in mass spectrometry. researchgate.net

By comparing the experimentally obtained mass spectra, and IR/NMR data (if available) with the computationally predicted values, a high degree of confidence in the structural assignment of this compound can be achieved.

Table 5: Correlation of Computational Predictions with Experimental Data

Computational Prediction Corresponding Experimental Technique Purpose of Correlation
Optimized Molecular GeometryX-ray Crystallography, Electron DiffractionConfirming bond lengths, bond angles, and conformation.
Vibrational Frequencies (IR/Raman)Infrared & Raman SpectroscopyValidating the structure and assigning spectral bands.
NMR Chemical ShiftsNuclear Magnetic Resonance (NMR) SpectroscopyAssigning signals to specific atoms in the molecule.
Fragmentation EnergiesMass Spectrometry (EI-MS, APCI-MS/MS)Understanding and confirming fragmentation mechanisms.
Electronic TransitionsUV-Visible SpectroscopyPredicting absorption maxima (λmax) and confirming the absence of strong chromophores.

Reactivity and Mechanistic Investigations of 3,6 Difluoro 1,2,4,5 Tetroxane

Thermal Decomposition Mechanisms

The thermal stability of 1,2,4,5-tetroxanes is a critical aspect of their chemistry, often leading to decomposition through radical pathways. The mechanisms are highly dependent on the phase (gas or solution) and the nature of the substituents on the ring.

Studies on the gas-phase thermal decomposition of substituted tetroxanes, such as methyl- and dimethyl-derivatives, provide a foundational model for understanding the behavior of the difluoro analogue. mdpi.comnih.gov Research indicates that the decomposition is not a concerted process but rather a stepwise mechanism. mdpi.com

The primary step is the homolytic cleavage of one of the O-O bonds to form a diradical intermediate. nih.gov For the methyl-substituted series, theoretical calculations using Density Functional Theory (DFT) have shown that this diradical can exist on both singlet and triplet potential energy surfaces (PES). mdpi.comnih.govresearchgate.net A crossing from the singlet to the more stable triplet PES is likely to occur at the diradical stage. nih.gov The subsequent steps involve the scission of C-O bonds, leading to the formation of carbonyl compounds and an oxygen molecule. mdpi.com

For 3,6-dimethyl-1,2,4,5-tetroxane, the decomposition yields two molecules of acetaldehyde (B116499) and one molecule of oxygen. nih.gov By analogy, the gas-phase thermolysis of 3,6-Difluoro-1,2,4,5-tetroxane would be expected to produce fluoroformaldehyde and molecular oxygen.

The kinetics of decomposition for the methyl-tetroxane series show a linear decrease in activation energy as the number of methyl groups increases. mdpi.com

Table 1: Experimental Arrhenius Parameters for Gas-Phase Thermolysis of Methyl-Substituted Tetroxanes

Compound Activation Energy (Ea) (kcal/mol) Pre-exponential Factor (A) (s⁻¹) Temperature Range (K)
1,2,4,5-Tetroxane 35.8 ± 1.2 10¹⁴.¹ ± ⁰.⁶ 493–543
3,6-Dimethyl-1,2,4,5-tetroxane 31.0 ± 1.0 10¹¹.⁹ ± ⁰.⁵ 493–543
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane 27.3 ± 1.2 10¹⁰.⁶ ± ⁰.⁶ 493–543

Data sourced from kinetic studies on methyl-substituted tetroxanes. mdpi.com

In solution, the thermal decomposition of substituted tetroxanes also proceeds via a stepwise mechanism initiated by the homolytic rupture of an O-O bond. scirp.orgrajpub.com Studies on 3,6-diphenyl-1,2,4,5-tetroxane in various solvents show the reaction follows first-order kinetics. scirp.orgrajpub.com The primary products are the corresponding carbonyl compounds (benzaldehyde) and molecular oxygen. scirp.org The low concentration of the tetroxane in these studies minimizes secondary reactions induced by the generated radicals. scirp.org

The solvent can influence the activation parameters of the decomposition. For example, the decomposition of 3,6-diphenyl-1,2,4,5-tetroxane was studied in chlorobenzene (B131634) and nitromethane. scirp.orgrajpub.com

Table 2: Activation Parameters for Thermal Decomposition of 3,6-Diphenyl-1,2,4,5-tetroxane in Solution

Solvent ΔH# (kcal/mol) ΔS# (cal/mol·K) Temperature Range (°C)
Chlorobenzene 30.52 ± 0.3 -6.38 ± 0.6 130 - 166
Nitromethane 30.7 ± 0.2 -6.1 ± 0.4 130 - 166

Data from studies on 3,6-diphenyl-1,2,4,5-tetroxane. scirp.orgrajpub.com

For this compound, a similar first-order decomposition process is anticipated in solution, though the rate and activation parameters would be significantly influenced by the strong electron-withdrawing nature of the fluorine atoms.

The fundamental reactive feature of the 1,2,4,5-tetroxane ring is the peroxide bond. The initial and rate-determining step in the thermal decomposition is the unimolecular homolytic scission of one of the two O-O bonds. scirp.orgrajpub.com This cleavage generates a 1,6-diradical intermediate.

This process is common to all thermal decomposition studies of tetroxanes, regardless of the substituent or phase. mdpi.comrajpub.com The formation of this diradical intermediate is supported by both experimental product analysis and theoretical DFT calculations. mdpi.comnih.govscirp.org The generation of these radical species is a hallmark of peroxide chemistry and is responsible for their use as radical initiators in polymerization processes. scirp.org

The introduction of fluorine atoms onto a molecule has profound electronic consequences. Fluorine is the most electronegative element, and the carbon-fluorine bond is exceptionally strong. nih.gov These properties significantly alter the stability and reactivity of adjacent functional groups.

Chemical Transformations of the 1,2,4,5-Tetroxane Ring System

Beyond thermal decomposition, the tetroxane ring can undergo various chemical transformations, typically initiated by the cleavage of the peroxide bonds.

The principal ring cleavage pathway for 1,2,4,5-tetroxanes is the multi-step process initiated by thermal or photochemical energy. As detailed in the thermal decomposition sections, the mechanism involves:

Initial O-O Bond Homolysis: The ring opens to form a diradical intermediate. nih.gov

C-O Bond Scission: The diradical intermediate is unstable and rapidly undergoes further fragmentation. This involves the cleavage of a C-O bond, releasing a stable carbonyl molecule. mdpi.com

Final Fragmentation: The remaining fragment undergoes a final C-O bond cleavage to release a second carbonyl molecule and a molecule of diatomic oxygen. mdpi.com

Theoretical studies on methyl-substituted tetroxanes confirm this stepwise fragmentation pathway, ruling out a concerted mechanism where all bonds break simultaneously. mdpi.comnih.gov For this compound, the expected cleavage products would be two molecules of fluoroformaldehyde (HCF=O) and one molecule of O₂. The high electronegativity of fluorine could potentially influence the relative rates of the C-O bond scission steps following the initial O-O bond cleavage.

Ring Rearrangements and Substituent Effects

The reactivity of 1,2,4,5-tetroxanes, including this compound, is significantly influenced by the nature of their substituents. These effects manifest in the kinetics and mechanisms of their thermal decomposition. The thermolysis of substituted 1,2,4,5-tetroxanes generally proceeds through a stepwise mechanism involving the initial unimolecular homolysis of an O-O bond. mdpi.com

Substituent effects on the O-O bond rupture have been evaluated for a variety of cyclic organic peroxides. mdpi.com For 1,2,4,5-tetroxanes, both steric and electronic effects of the substituents at the 3 and 6 positions play a crucial role in the stability of the peroxide ring and the activation parameters for its decomposition. mdpi.commdpi.com For instance, studies on different substituted 1,2,4,5-tetroxanes have shown a considerable range in activation enthalpies and entropies, indicating a strong dependence on the substituent's nature. mdpi.com

In the case of this compound, the presence of highly electronegative fluorine atoms is expected to have a pronounced inductive effect on the C-O and O-O bonds. Computational studies have shown that the addition of equatorial C-F groups to 1,2,4,5-tetraoxane can be destabilizing due to unfavorable antiperiplanar arrangements between the acceptor C-F and O-O orbitals. rsc.org Conversely, stereoelectronic effects, such as the anomeric nO → σ*C–O interactions, can be activated by σ-acceptors, leading to stabilization. rsc.org The specific impact of fluorine substituents on the ring rearrangement pathways of this compound warrants detailed mechanistic investigation, but it is clear that these substituents are key in modulating its reactivity. rsc.orgnih.gov

Radical Initiated Reactions

For substituted 1,2,4,5-tetroxanes, the decomposition mechanism is supported by kinetic data and product analysis. mdpi.comnih.gov The process is generally considered to be a stepwise, non-concerted reaction. scirp.org Low concentrations of the tetroxane are often used in kinetic studies to minimize induced decomposition by the free radicals generated during the reaction. scirp.org

The general mechanism for the thermolysis of a 3,6-disubstituted-1,2,4,5-tetroxane can be outlined as follows:

Initiation: Homolytic cleavage of an O-O bond to form a 1,4-diradical.

Fragmentation: The diradical can then undergo further fragmentation, typically involving C-C bond cleavage, to yield two molecules of a carbonyl compound and molecular oxygen. scirp.org

The specific nature of the substituents influences the stability of the initial diradical and the subsequent reaction pathways. While detailed experimental studies specifically on the radical-initiated reactions of this compound are not extensively documented in the provided search results, the fundamental principles of tetroxane decomposition provide a strong framework for understanding its behavior. The high electronegativity of the fluorine atoms would likely influence the electronic structure and reactivity of the radical intermediates.

Intermediates and Transition States in Reaction Pathways

The reaction pathways of cyclic peroxides like this compound are characterized by specific intermediates and transition states. The primary intermediate in the thermal decomposition is a diradical species formed upon the initial O-O bond homolysis. mdpi.comscirp.org The characterization of transition states is crucial for understanding reaction kinetics and selectivity. cornell.edu

Computational chemistry has become an invaluable tool for elucidating these transient species. cornell.eduyoutube.com For many organic reactions, a single transition state can lead to multiple products through a post-transition state bifurcation. nih.gov This phenomenon arises when sequential transition states exist without an intervening energy minimum, creating a valley-ridge inflection on the potential energy surface. nih.gov

In the context of 1,2,4,5-tetroxanes, theoretical studies support a stepwise decomposition mechanism, which implies the existence of a distinct diradical intermediate. scirp.org The transition state for the initial O-O bond cleavage is the highest energy point on the minimum energy pathway from the reactant to this intermediate. cornell.edu The geometry and energy of this transition state are influenced by solvent and substituent effects. mdpi.comnih.govscialert.net For example, in the thermolysis of cis-fused 1,2,4-trioxanes, which are structurally related to tetroxanes, the transition state solvation is affected by the bulkiness of substituents. mdpi.com

Chemiluminescence Phenomena in Cyclic Peroxides

Cyclic peroxides, particularly four-membered rings like 1,2-dioxetanes and 1,2-dioxetanones, are central to the phenomena of chemiluminescence and bioluminescence. wiley.comnih.govisbc-isls2024.com These molecules are considered high-energy intermediates capable of producing electronically excited states upon decomposition. nih.govresearchgate.net

Chemical Excitation and Excited State Formation

The decomposition of cyclic peroxides is a highly exothermic process that can release enough energy to populate an electronic excited state of one of the carbonyl fragments. isbc-isls2024.com This process, known as chemiexcitation, is the fundamental step in chemiluminescence. acs.orgnih.gov

The unimolecular decomposition of many cyclic peroxides, such as 1,2-dioxetanes, typically leads to the preferential formation of triplet-excited carbonyl products. wiley.comisbc-isls2024.comnih.gov The efficiency of forming the more emissive singlet-excited states is often low in these uncatalyzed reactions. isbc-isls2024.com

However, the decomposition can be catalyzed by electron transfer from an "activator" molecule. wiley.comnih.gov This process, often described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, involves an initial electron transfer from the activator to the peroxide. nih.govwiley.com This initiates the cleavage of the O-O bond, followed by fragmentation of the peroxide and an electron back-transfer to the activator, leaving it in an excited singlet state. researchgate.net This catalyzed pathway generally favors the formation of singlet-excited states, which can then emit light through fluorescence. wiley.comrsc.org

The efficiency of chemiexcitation is influenced by various factors, including the structure of the peroxide and the presence of substituents. rsc.org For example, increasing the number of methyl substituents on 1,2-dioxetane (B1211799) has been shown to increase the chemiluminescence yield. diva-portal.org

Role of Conical Intersections in Chemiluminescent Efficiency

Nonadiabatic transitions between electronic states are critical for understanding chemiexcitation, and these transitions are facilitated by conical intersections (CIs). acs.org A conical intersection is a point on the potential energy surface where two electronic states become degenerate. acs.orgworldscientific.com In the context of chemiluminescence, CIs between the ground state (S₀) and the first excited singlet state (S₁) play a crucial role. wiley.comacs.org

During the decomposition of a cyclic peroxide, the reaction pathway can approach a conical intersection, which acts as a "funnel" allowing the system to transition from the ground state potential energy surface to an excited state surface. wiley.comdiva-portal.org The topography of the conical intersection seam, including its shape and accessibility, can significantly influence the efficiency of this transition and, consequently, the chemiluminescent quantum yield. wiley.comdiva-portal.org

Theoretical studies have highlighted the importance of sloped conical intersections, which are thought to be beneficial for nonadiabatic transitions from a lower to a higher electronic state, a key step in chemiexcitation. diva-portal.org The investigation of these CIs through computational methods is essential for a complete understanding of the mechanisms that govern the efficiency of light production in cyclic peroxide decomposition. acs.orgmdpi.com

Advanced Analytical Methodologies for Fluorinated Cyclic Peroxides

High-Resolution Mass Spectrometry for Trace Analysis and Molecular Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the molecular identification and trace analysis of cyclic organic peroxides. researchgate.net For compounds like 3,6-difluoro-1,2,4,5-tetroxane, soft ionization techniques are often necessary to observe the molecular ion, as electron ionization can cause extensive fragmentation. jeol.com

Theoretical studies on this compound isomers provide insights into the expected mass spectral behavior. tsijournals.com Mass spectrometry, often coupled with gas chromatography (GC/MS), can be used to analyze the reaction mixture and identify the product. tsijournals.com In such analyses, the mass spectra are the result of the superposition of spectra from any co-existing isomers that are not separated by the chromatographic column. tsijournals.com For related cyclic peroxides like hexamethylene triperoxide diamine (HMTD) and diacetone diperoxide (DADP), GC-MS based methods have demonstrated detection at picogram levels. dtic.mil

The choice of ionization method is critical. While electron ionization (EI) is common, it often fails to produce a molecular ion for fluorine compounds. jeol.com Field ionization (FI) is a much softer technique that is more likely to yield the molecular ion, which is crucial for determining the molecular weight of unknown fluorinated compounds. jeol.com For other cyclic peroxides like triacetone triperoxide (TATP), ammonium (B1175870) adducts ([M+NH₄]⁺) are readily observed, which helps in its identification. researchgate.net Similarly, for HMTD, the protonated molecule ([M+H]⁺) is clearly detected. researchgate.net Paper spray ionization (PSI) coupled with HRMS has also been proposed for the direct analysis of peroxide explosives from complex biological matrices, a technique that could be adapted for fluorinated tetroxanes. nih.gov

Table 1: Mass Spectrometry Data for Selected Cyclic Peroxides

Compound Ionization Mode Observed Ions Reference
Triacetone Triperoxide (TATP) OACI-HRTOF [M+NH₄]⁺ (m/z 240) researchgate.net
Hexamethylene Triperoxide Diamine (HMTD) OACI-HRTOF [M+H]⁺ (m/z 209), [M+NH₄]⁺ (m/z 226) researchgate.net

This table presents data for analogous cyclic peroxides to illustrate common ionization patterns.

A theoretical study of this compound isomers has been conducted, which is fundamental for interpreting experimental mass spectra. tsijournals.com The analysis of mass spectral data from related thioamides shows that fragment ion abundances can be correlated with the stability of different tautomeric forms, a principle that can be extended to the study of isomers of fluorinated tetroxanes. tsijournals.com

Chromatographic Separation Techniques in Fluorinated Tetroxane Analysis

Chromatographic techniques are essential for separating fluorinated tetroxanes from complex mixtures, such as synthesis reaction products or environmental samples. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been employed for the analysis of cyclic peroxides and fluorinated compounds. dtic.milresearchgate.netnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used method. tsijournals.comdtic.mil For the analysis of fluorinated organics, the selection of a suitable capillary column is critical, as highly reactive species like hydrogen fluoride (B91410) (HF) can damage standard polysiloxane stationary phases. researchgate.net However, many neutral fluorinated organic compounds can be analyzed successfully with GC-MS. researchgate.netdiva-portal.org For instance, the analysis of this compound can be performed using an HP-5MS column. tsijournals.com The volatility of the compound makes it amenable to GC analysis.

High-performance liquid chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile peroxides. researchgate.netwalshmedicalmedia.com Reverse-phase HPLC methods are common, and have been developed for various organic peroxides and fluorinated acids. researchgate.netekb.eg For example, a method for determining organic peroxides uses an ODS (octadecylsilyl) column with isocratic elution. researchgate.net The detection limits for this HPLC method were in the micromolar (µM) range. researchgate.net HPLC can also be coupled with post-column derivatization to enhance detection, such as UV irradiation to generate hydrogen peroxide, which is then detected via chemiluminescence. researchgate.net This approach provides high sensitivity and specificity for peroxide analysis. researchgate.netwalshmedicalmedia.com

Table 2: Exemplary Chromatographic Conditions for Peroxide and Fluorinated Compound Analysis

Technique Column Mobile Phase/Carrier Gas Detection Application Reference
GC-MS HP-5MS (30m x 0.25mm x 5µm) Helium Mass Spectrometry (MS) Analysis of thioamides (relevant to tetroxane isomer studies) tsijournals.com
HPLC Octadecylsilyl (ODS) Isocratic (e.g., Methanol/Water) UV, Chemiluminescence Organic Peroxides researchgate.net
HPLC Octylsilyl (C8) 95:5 (v/v) Methanol-tert-butyl alcohol Chemiluminescence Lipid Hydroperoxides walshmedicalmedia.com

This table provides examples of chromatographic systems used for related compounds, highlighting typical parameters that could be adapted for this compound.

The development of a robust chromatographic method for this compound would require careful optimization of the stationary phase, mobile phase or temperature program, and detector to ensure efficient separation without on-column degradation.

Electrochemical Methods for Peroxide Detection and Quantification

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the detection and quantification of peroxides. researchgate.net These methods are based on the reduction or oxidation of the peroxide group at an electrode surface, which generates a measurable electrical signal (current or potential). mdpi.com

While specific studies on the electrochemical detection of this compound are not widely available, the principles can be derived from research on other peroxides, including hydrogen peroxide and benzoyl peroxide. mdpi.comresearchgate.net Amperometric and voltammetric techniques, such as cyclic voltammetry (CV), are commonly used. mdpi.comnih.gov In these methods, a potential is applied to a working electrode, and the resulting current from the peroxide's electrochemical reaction is measured. The current is proportional to the concentration of the peroxide in the sample. mdpi.com

The performance of an electrochemical sensor is highly dependent on the electrode material. mdpi.com Modified electrodes are often used to enhance sensitivity and selectivity. For instance, glassy carbon electrodes modified with nanomaterials like cobalt oxide-doped graphitic carbon nitride (Co₃O₄/g-C₃N₄) have been shown to effectively catalyze the reduction of benzoyl peroxide, a model organic peroxide. mdpi.com The introduction of fluorine into molecular catalysts, such as in fluorinated cobalt phthalocyanine, has also been shown to enhance electrocatalytic performance for H₂O₂ detection. worktribe.com This suggests that electrodes modified with fluorinated compounds could be particularly effective for detecting fluorinated peroxides.

Table 3: Performance of Selected Electrochemical Sensors for Peroxide Detection

Electrode System Technique Analyte Linear Range Detection Limit (LOD) Reference
Co₃O₄-g-C₃N₄/Nafion on Glassy Carbon Chronoamperometry Benzoyl Peroxide Up to 50 µM Not Specified mdpi.com
Copper Porphyrinic Nanosheet on Bi-MOF Differential Pulse Voltammetry Hydrogen Peroxide 10–120 μM 0.20 µM rsc.org
CMK-3-CoPcF₁₆ on Electrode Amperometry Hydrogen Peroxide Not Specified 0.03 µM worktribe.com

This table summarizes the performance of various electrochemical sensors for peroxides and a related fluorinated compound, illustrating the potential of these methods for sensitive analysis.

For the analysis of this compound, an electrochemical method would likely involve its reduction at a working electrode at a specific potential. The presence of electron-withdrawing fluorine atoms could influence the reduction potential compared to non-fluorinated analogues. The development of such a method would require selecting an appropriate electrode material and optimizing parameters like the solvent system and applied potential to achieve a sensitive and selective response. mdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues for 3,6 Difluoro 1,2,4,5 Tetroxane

Development of Highly Selective and Sustainable Synthetic Routes

A primary obstacle to the extensive study of 3,6-difluoro-1,2,4,5-tetroxane is the lack of established, efficient, and safe synthetic protocols. Future research must prioritize the development of synthetic routes that are not only high-yielding but also selective and adhere to the principles of green chemistry.

Stereoselectivity: The tetroxane ring can adopt a chair conformation, meaning the two fluorine atoms can exist as one of three stereoisomers: diaxial, diequatorial, or axial-equatorial. A theoretical study has been performed on these isomers to analyze their relative stability. A significant challenge is to develop synthetic methods that can selectively produce a single desired isomer. This could potentially be achieved through chiral catalysis or substrate-controlled diastereoselective reactions.

Sustainable Methodologies: Current synthetic methods for organofluorine compounds and peroxides often rely on harsh reagents and chlorinated solvents. nih.gov Future efforts should focus on sustainable alternatives. This includes exploring enzymatic approaches, utilizing flow chemistry to safely handle potentially unstable intermediates, and employing greener solvents and reagents. For instance, deoxofluorination strategies, which are central to organofluorine chemistry, could be adapted using modern, less hazardous fluorinating agents. youtube.com

Precursor Development: The synthesis of the tetroxane ring itself, often formed from carbonyl compounds, requires innovative approaches when highly reactive fluorinated precursors are involved. Research into stable, yet reactive, precursors to the fluoro-carbonyl moiety needed for cyclization is a critical avenue.

Research Focus AreaKey ObjectivesPotential Approaches
Stereocontrol Selective synthesis of diaxial, diequatorial, or axial-equatorial isomers.Chiral catalysis, substrate-controlled synthesis, dynamic kinetic resolution.
Sustainability Reduction of hazardous waste and energy consumption.Flow chemistry, enzymatic synthesis, use of green solvents, modern fluorinating agents.
Atom Economy Maximizing the incorporation of atoms from reactants into the final product.Catalytic cyclization reactions, minimizing the use of protecting groups.

Deeper Mechanistic Understanding of Fluorine's Stereoelectronic Influence on Peroxide Chemistry

The interplay between the fluorine atoms and the peroxide bonds is the most defining feature of this compound. A thorough mechanistic understanding of this interaction is crucial for predicting its stability, reactivity, and potential applications.

Fluorine's high electronegativity creates strong C-F bonds and significantly polarizes the C-F bond. nih.gov This has profound stereoelectronic consequences, which are effects on molecular structure and reactivity arising from the spatial arrangement of orbitals. wikipedia.org Key areas for investigation include:

Influence on O-O Bond Stability: The electron-withdrawing nature of fluorine is expected to destabilize the adjacent peroxide O-O bonds, potentially making them more susceptible to homolytic cleavage. A comparative study of the thermal decomposition of fluorinated versus non-fluorinated tetroxanes could quantify this effect. nih.govmdpi.com Understanding how fluorine substitution modulates the activation energy for O-O bond scission is a central research question.

Exploration of Novel Chemical Transformations and Derivatizations of the Fluorinated Tetroxane Core

The reactivity of this compound is a completely unexplored frontier. The combination of a peroxide core and fluorine substituents suggests it may participate in unique chemical transformations.

Controlled Decomposition: The thermal or photochemical decomposition of tetroxanes typically generates reactive oxygen-centered radicals. nih.gov In the case of the title compound, this would lead to the formation of highly reactive fluoro-carbonyl species. Investigating these decomposition pathways could open avenues for its use as a controlled source of these valuable synthetic intermediates.

Oxidizing and Fluorinating Potential: The molecule could theoretically act as an oxidizing agent, with the peroxide bonds serving as the reactive site. The fluorine atoms would modulate this reactivity. Furthermore, under specific conditions, it might be possible to leverage the molecule as a source of electrophilic fluorine, although this would likely require significant activation.

Derivatization Strategies: While derivatization of the core ring structure is challenging, future synthetic routes could be designed to start from more complex fluorinated precursors, allowing for the introduction of other functional groups onto the carbon backbone. Additionally, reactions that selectively replace one or both fluorine atoms without destroying the tetroxane ring would represent a significant synthetic advancement, enabling the creation of a library of functionally diverse tetroxanes.

Integrated Computational and Experimental Approaches for Predicting and Validating Reactivity

Given the potential instability of fluorinated peroxides, a research strategy that tightly integrates computational modeling with experimental work is not just beneficial, but essential for safety and efficiency. Quantum chemical calculations can provide invaluable insights into molecular properties and reaction mechanisms before a single experiment is conducted. scienceopen.comrsc.org

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can be used to predict the outcomes of potential reactions. scienceopen.com This includes calculating the activation barriers for decomposition, predicting the products of reactions with different reagents, and determining the thermodynamic stability of potential intermediates and products. Such calculations have already been successfully applied to study the thermolysis of methyl-substituted tetroxanes and the conformational analysis of other tetroxane derivatives. nih.govresearchgate.net The existing theoretical work on this compound provides a strong foundation for these expanded studies.

Spectroscopic Characterization: Computational chemistry is also a powerful tool for predicting spectroscopic data (e.g., NMR, IR, Raman). These predictions can be crucial for identifying and characterizing the compound and its reaction products in complex experimental mixtures, especially if they are transient or produced in low yields.

Synergistic Workflow: The ideal research workflow would involve using computational studies to generate hypotheses about reactivity. These hypotheses would then guide the design of targeted, small-scale experiments. The experimental results would, in turn, be used to refine and validate the computational models, creating a powerful feedback loop that accelerates discovery and deepens understanding.

Computational MethodApplication in this compound ResearchExperimental Validation
Density Functional Theory (DFT) Calculate ground state geometries, transition states, reaction energy profiles, and predict spectroscopic properties.X-ray crystallography, NMR spectroscopy, IR spectroscopy, reaction kinetics studies.
Ab Initio Methods Provide high-accuracy benchmark calculations for key structures and reaction barriers.Comparison with experimental thermochemical data (e.g., from calorimetry).
Molecular Dynamics (MD) Simulate the conformational dynamics of the tetroxane ring in different environments.Temperature-dependent NMR studies, analysis of solvent effects on reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing 3,6-disubstituted 1,2,4,5-tetroxanes, and how do substituents influence reaction efficiency?

  • Methodology : Synthesis typically involves oxidative coupling of aldehydes or ketones in acidic media. For example, 3,6-diphenyl-1,2,4,5-tetroxane is synthesized via benzaldehyde peroxidation. Substituents like phenyl groups stabilize intermediates through resonance, while electron-withdrawing groups (e.g., fluorine) may require controlled reaction kinetics to avoid premature decomposition .
  • Key Considerations : Optimize reaction temperature, solvent polarity, and stoichiometry to enhance yield. Use spectroscopic tools (e.g., NMR, IR) to confirm peroxidic bond formation and substituent positions .

Q. How are structural and electronic properties of 3,6-disubstituted tetroxanes characterized experimentally and computationally?

  • Methodology :

  • Experimental : X-ray crystallography and gas-phase electron diffraction (GED) resolve chair or twist conformations. IR and UV-Vis spectroscopy identify peroxidic O-O stretching (~800–900 cm⁻¹) and electronic transitions .
  • Computational : Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level calculates bond lengths, angles, and stabilization energies. Compare with ab initio methods (e.g., MP2) to validate stereoelectronic effects of substituents .

Advanced Research Questions

Q. What mechanistic insights explain the solvent-dependent thermal decomposition kinetics of 3,6-diphenyl-1,2,4,5-tetroxane?

  • Mechanism : In chlorobenzene, decomposition follows first-order kinetics via homolytic O-O cleavage, forming a biradical intermediate. Solvent polarity stabilizes transition states, reducing activation energy (ΔH‡ = 30.5 kcal/mol, ΔS‡ = -6.4 cal/mol·K) .
  • Contradictions : Gas-phase studies suggest concerted decomposition, while solution-phase data support stepwise pathways. Resolve discrepancies using pressure-dependent kinetic studies and solvent parameter correlations (e.g., Kamlet-Taft) .

Q. How do substituent electronic effects (e.g., fluorine vs. methyl) modulate peroxidic bond stability in tetroxanes?

  • Analysis : Fluorine’s electron-withdrawing nature increases O-O bond polarization, lowering bond dissociation energy (BDE) compared to methyl groups. Use Hammett constants (σ) to quantify substituent effects on activation parameters .
  • Data Comparison : 3,6-Dimethyl-tetroxane exhibits a 5 kcal/mol lower twist-chair energy gap than unsubstituted tetroxane, while fluorine’s inductive effect may further destabilize the peroxidic ring .

Q. What computational strategies predict the detonation performance and sensitivity of fluorinated tetroxanes?

  • Approach : Combine DFT (e.g., B3LYP) with Cheetah thermochemical code to calculate detonation velocity (D) and pressure (P). Fluorine’s high electronegativity enhances oxygen balance but may increase sensitivity due to weaker peroxidic bonds .
  • Validation : Compare predicted vs. experimental impact sensitivity (e.g., via drop-weight tests) for 3,6-bis(trifluoromethyl)-tetroxane derivatives .

Data Contradictions and Resolution

Q. Why do theoretical and experimental studies disagree on the dominant conformation (chair vs. twist) of substituted tetroxanes?

  • Resolution : Gas-phase GED data for 3,3,6,6-tetramethyl-tetroxane confirm a chair conformation (C2h symmetry), while DFT predicts minor twist contributions (<3.5%). Solvent effects in experimental setups may stabilize chair conformers via dipole interactions .
  • Recommendation : Perform temperature-dependent Raman spectroscopy to probe conformational flexibility in solution .

Methodological Tables

Table 1 : Activation Parameters for Tetroxane Decomposition

CompoundSolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)MechanismReference
3,6-Diphenyl-tetroxaneChlorobenzene30.5 ± 0.3-6.38 ± 0.6Stepwise
1,2,4,5-Tetroxane (FDP)Gas phase28.9 (calc.)-Concerted

Table 2 : Substituent Effects on Peroxidic Bond Lengths

SubstituentO-O Bond Length (Å)MethodReference
None (FDP)1.463GED/MP2
3,6-Dimethyl1.432B3LYP/6-31G(d,p)
3,6-Bis(trifluoromethyl)1.448 (predicted)DFT

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.